Tetrabutylphosphonium iodide

Vue d'ensemble

Description

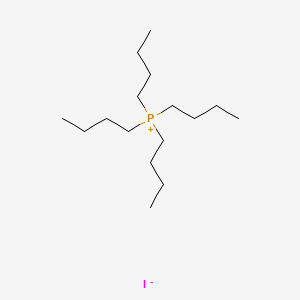

Tetrabutylphosphonium iodide is a chemical compound with the molecular formula C16H36IP. It is a white crystalline solid known for its applications in various chemical processes. This compound is characterized by its phosphonium and iodide functional groups, making it a valuable reagent in both academic and industrial settings .

Mécanisme D'action

Target of Action

Tetrabutylphosphonium iodide is primarily used as an interfacial additive in the field of perovskite solar cells . Its primary targets are the electron selective contact – mesoporous – TiO2 and the perovskite CH3NH3PbI3 active layer .

Mode of Action

This compound interacts with its targets by being applied as an additive at the interface between the electron selective contact – mesoporous – TiO2 and the perovskite CH3NH3PbI3 active layer . This interaction results in an improved device stability and a reduction of the hysteretic behavior, suggesting a possible passivation of trap states and/or mitigation of ionic migration phenomena .

Biochemical Pathways

The specific conditions of this compound interfacial modification result in an improved device stability, suggesting that it may affect the pathways related to the stability of these devices .

Pharmacokinetics

It is known that the compound is used as an additive in perovskite solar cells, suggesting that its distribution and metabolism are likely related to its role in these devices .

Result of Action

The application of this compound as an interfacial additive results in an improved device stability and a reduction of the hysteretic behavior in perovskite solar cells . This suggests that the compound’s action leads to a possible passivation of trap states and/or mitigation of ionic migration phenomena .

Action Environment

The action of this compound is influenced by the specific conditions of its interfacial modification .

Analyse Biochimique

Biochemical Properties

Tetrabutylphosphonium iodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to influence the physico-chemical properties of amino acid ionic liquids, leading to lower viscosities and higher decomposition temperatures . The compound interacts with enzymes such as phosphatases and oxidoreductases, affecting their activity and stability. These interactions are primarily driven by the ionic nature of this compound, which can alter the local environment of the enzymes, leading to changes in their conformation and activity.

Cellular Effects

This compound has been shown to impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving mesoscopic perovskite solar cells, the compound was used as an interfacial additive, resulting in improved device stability and reduced hysteretic behavior . This suggests that this compound can influence cell signaling pathways by modulating the interactions between different cellular components. Additionally, the compound has been found to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses.

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and low degradation rates, making it suitable for long-term studies . Prolonged exposure to this compound can lead to gradual changes in cellular function, including alterations in metabolic activity and gene expression. These long-term effects are likely due to the accumulation of the compound within cells and tissues, which can affect the overall cellular environment and the activity of various biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to enhance cellular function and improve metabolic activity. At high doses, this compound can exhibit toxic effects, including cellular damage and impaired organ function . These adverse effects are likely due to the accumulation of the compound within tissues, leading to disruptions in cellular homeostasis and the activation of stress response pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of biomolecules. The compound interacts with enzymes such as oxidoreductases and transferases, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the regulation of metabolic pathways, affecting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ionic nature allows it to be readily taken up by cells and distributed throughout different cellular compartments . This distribution is influenced by the presence of specific transporters and binding proteins, which can facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular function . These localization signals are essential for the proper functioning of this compound, as they ensure that the compound reaches its target sites within the cell and interacts with the appropriate biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium iodide can be synthesized through the reaction of 1-iodobutane with tributylphosphine. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature and then heated to 100°C for 20 hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous stirring and precise temperature control. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrabutylphosphonium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phosphonium ion can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be used.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various phosphonium halides, while oxidation reactions may produce phosphine oxides .

Applications De Recherche Scientifique

Tetrabutylphosphonium iodide has a wide range of applications in scientific research:

Biology: In biological research, it can be used to modify biomolecules or as a reagent in various biochemical assays.

Comparaison Avec Des Composés Similaires

- Tetrabutylphosphonium Bromide

- Tetrabutylphosphonium Chloride

- Tetrabutylphosphonium Fluoride

Comparison: Tetrabutylphosphonium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its bromide, chloride, and fluoride counterparts. The iodide ion is a better leaving group in substitution reactions, making this compound more reactive in such processes. Additionally, the iodide ion’s larger size and lower electronegativity compared to bromide, chloride, and fluoride ions can influence the compound’s solubility and interaction with other molecules .

Propriétés

IUPAC Name |

tetrabutylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIYPTIBRAUPLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3115-68-2 (Parent) | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20953241 | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3115-66-0 | |

| Record name | Phosphonium, tetrabutyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylphosphonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabutylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrabutylphosphonium iodide improve the performance of perovskite solar cells?

A: While the provided abstracts don't delve into specific performance improvements, they highlight that this compound is explored as an interfacial additive between Titanium dioxide (TiO2) and Methylammonium lead iodide (CH3NH3PbI3) in mesoscopic perovskite solar cells [, ]. This suggests its role is likely at the interface of these two materials, potentially influencing charge transport, reducing recombination losses, or improving the stability of the perovskite layer. Further research is needed to elucidate the precise mechanisms of improvement.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1222094.png)